[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
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Overview
Description
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a 1-methylpropyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 1-(1-Methylpropyl)-1H-pyrazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the pyrazole derivative using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various reactions
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions
Scientific Research Applications
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Pyridylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrazole ring.
Alkylboronic Acids: Such as methylboronic acid and ethylboronic acid
Uniqueness
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required .
Properties
CAS No. |
1319751-89-7 |
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Molecular Formula |
C7H13BN2O2 |
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(1-butan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
DQWPJAPGLRIGLD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C(C)CC)(O)O |
Origin of Product |
United States |
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